molecular formula C27H45NaO4S B12830108 sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12830108
M. Wt: 488.7 g/mol
InChI Key: LMPVQXVJTZWENW-UHFFFAOYSA-M
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Description

The compound sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a sulfate group attached to the sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, alkylation, and sulfonation. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. Industrial methods also focus on optimizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate: has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and sulfate-containing organic molecules. Examples include:

    Cholesterol sulfate: A naturally occurring sulfate ester of cholesterol.

    Estrone sulfate: A sulfate ester of the hormone estrone.

Uniqueness

What sets sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate apart is its specific structure and the combination of functional groups, which confer unique chemical and biological properties

Biological Activity

Sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound characterized by its unique polycyclic aromatic hydrocarbon structure. The presence of a sulfate group significantly influences its solubility and biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopenta[a]phenanthrene core with multiple chiral centers and a long aliphatic side chain. Its molecular formula is represented as C32H57NaO4SC_{32}H_{57}NaO_4S, with a molecular weight of approximately 537.26 g/mol. The sulfate moiety enhances its solubility in aqueous environments and may affect its interactions with biological targets.

Property Details
Molecular FormulaC₃₂H₅₇NaO₄S
Molecular Weight537.26 g/mol
SolubilityWater-soluble due to sulfate group
StructurePolycyclic aromatic hydrocarbon

The biological activity of sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is primarily mediated through interactions with specific biological targets such as enzymes and receptors. These interactions can influence various signaling pathways within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
  • Receptor Binding : Its structure allows for selective binding to certain receptors involved in hormonal signaling.
  • Cell Signaling Modulation : It can modulate pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that derivatives of this compound can exhibit significant antitumor properties. For instance:
    • A study demonstrated that compounds similar to sodium sulfate induced apoptosis in cancer cells by activating caspase pathways .
    • The half-maximal inhibitory concentration (IC50) was found to be approximately 5 μM in certain cancer cell lines .
  • Hormonal Activity : The structure's similarity to steroid hormones suggests potential hormonal activity:
    • Compounds with similar backbones have shown strong androgenic effects and may influence endocrine signaling pathways.
    • In vitro studies indicated that sodium sulfate could interact with estrogen receptors leading to modulation of estrogenic activity .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties:
    • It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
    • The mechanism might involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Comparative Analysis

To better understand the unique aspects of sodium sulfate compared to similar compounds:

Compound Name Structure Features Unique Aspects
Sodium; [10-methyl-17-(6-methylheptan-2-yl)-cyclopenta[a]phenanthren-3-yl] sulfateSimilar core structure but fewer methyl groupsDifferent solubility properties
17β-Hydroxyandrostane sulfateSteroid backbone similar to cyclopenta[a]phenanthreneStronger hormonal activity
5α-DihydrotestosteroneAnother steroid derivativeKnown for its potent androgenic effects

Properties

IUPAC Name

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVQXVJTZWENW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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